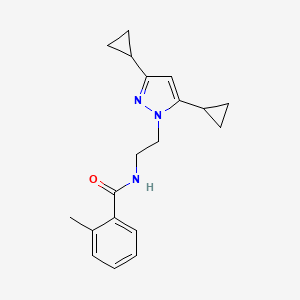
N-(2-(3,5-dicyclopropyl-1H-pyrazol-1-yl)ethyl)-2-methylbenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(2-(3,5-dicyclopropyl-1H-pyrazol-1-yl)ethyl)-2-methylbenzamide, also known as DCPM, is a chemical compound that has been studied for its potential applications in scientific research. DCPM is a small molecule that has been shown to have a range of biochemical and physiological effects, making it a promising candidate for further investigation.
Scientific Research Applications
Synthesis and Structural Characterization
Research efforts have been concentrated on the synthesis and structural analysis of compounds related to "N-(2-(3,5-dicyclopropyl-1H-pyrazol-1-yl)ethyl)-2-methylbenzamide". Studies have shown the development of methods for regioselective synthesis, providing pathways to derive 5-aminopyrazoles, indicating the chemical's utility in creating complex molecules with potential bioactive properties (Aly et al., 2017). Furthermore, the compound's framework has been utilized in the synthesis of novel thiopyrimidine and thiazolopyrimidine derivatives, highlighting its versatility in generating a broad range of heterocyclic compounds with potential antimicrobial activities (Hawas et al., 2012).
Catalytic and Material Applications
The compound's structural motif has been explored for its catalytic properties, particularly in the context of N-heterocyclic carbenes (NHCs). Studies demonstrate the efficiency of related NHCs in transesterification and acylation reactions, suggesting potential applications in synthetic and green chemistry (Grasa et al., 2003). Additionally, the incorporation of the pyrazole-linked bis(N-heterocyclic carbene) ligand has been investigated in the synthesis of square-planar tetranuclear silver and gold clusters, providing insights into the design of new materials with unique luminescent properties (Chen et al., 2007).
Pharmaceutical Research Potential
While direct studies on "N-(2-(3,5-dicyclopropyl-1H-pyrazol-1-yl)ethyl)-2-methylbenzamide" for pharmaceutical applications are not highlighted in the provided papers, the exploration of similar pyrazole derivatives in medicinal chemistry suggests potential areas of interest. Compounds bearing the pyrazole moiety have been synthesized and evaluated for their antitumor and antimicrobial activities, underscoring the chemical framework's relevance in drug discovery and development processes (Shams et al., 2010).
properties
IUPAC Name |
N-[2-(3,5-dicyclopropylpyrazol-1-yl)ethyl]-2-methylbenzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O/c1-13-4-2-3-5-16(13)19(23)20-10-11-22-18(15-8-9-15)12-17(21-22)14-6-7-14/h2-5,12,14-15H,6-11H2,1H3,(H,20,23) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KXNREXHPRRBAQW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)NCCN2C(=CC(=N2)C3CC3)C4CC4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(3,5-dicyclopropyl-1H-pyrazol-1-yl)ethyl)-2-methylbenzamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-(4-methoxyphenyl)-N-{[5-(morpholin-4-ylsulfonyl)-2-thienyl]methyl}acetamide](/img/structure/B2394804.png)

![N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-1-(methylsulfonyl)piperidine-3-carboxamide](/img/structure/B2394807.png)
![1-((1R,5S)-3-methoxy-8-azabicyclo[3.2.1]octan-8-yl)-2-(naphthalen-2-yloxy)ethanone](/img/structure/B2394808.png)



![2-Phenoxy-1-[4-(3-pyridin-4-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepan-1-yl]ethanone](/img/structure/B2394820.png)


![N-(4-(2-oxo-2-((4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)amino)ethyl)thiazol-2-yl)thiophene-3-carboxamide](/img/structure/B2394824.png)
![4-methyl-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)benzamide](/img/structure/B2394825.png)